

Application Notes and Protocols: 2-Methyl-5-(p-tolyldiazenyl)aniline in Biomedical Research

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Compound of Interest		
Compound Name:	2-Methyl-5-(p-tolyldiazenyl)aniline	
Cat. No.:	B12400892	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Methyl-5-(p-tolyldiazenyl)aniline," a substituted azobenzene, represents a scaffold with significant potential in biomedical research. Azo compounds, characterized by the ¬N=N¬ functional group, have a rich history in medicinal chemistry, evolving from their initial use as dyes to their application as versatile therapeutic and diagnostic agents.[1][2] The inherent properties of the azo bond, particularly its susceptibility to reductive cleavage by azoreductases found in the gut microbiome, make these compounds excellent candidates for colon-targeted drug delivery.[3][4] Furthermore, the rigid structure of the azo bridge and the capacity for diverse substitutions on the aromatic rings allow for the fine-tuning of biological activities, with many azo derivatives exhibiting promising antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3]

These application notes provide a comprehensive overview of the potential biomedical applications of "2-Methyl-5-(p-tolyldiazenyl)aniline," with a focus on its utility as a colon-specific prodrug and as a potential anticancer agent. Detailed experimental protocols are provided to guide researchers in the evaluation of this compound and its derivatives.

Physicochemical Properties



Property	Value	Source
CAS Number	97-56-3	[5]
Molecular Formula	C14H15N3	[5]
Molecular Weight	225.29 g/mol	[6]
Appearance	Solid	-
Storage Temperature	-20°C	[5]

Potential Application 1: Colon-Specific Prodrug Delivery

The azo bond of "2-Methyl-5-(p-tolyldiazenyl)aniline" can be exploited for targeted drug delivery to the colon. When incorporated into a prodrug, the azo linkage is expected to remain stable in the upper gastrointestinal tract and undergo cleavage by azoreductases in the anaerobic environment of the colon, releasing the active therapeutic agent.[3][4] This approach is particularly valuable for treating local colonic diseases like inflammatory bowel disease (IBD) and colorectal cancer, as it minimizes systemic side effects and concentrates the drug at the site of action.

Experimental Protocol: In Vitro Evaluation of Colonic-Specific Cleavage

This protocol describes the in vitro assessment of the cleavage of an azo-containing compound in a simulated colonic environment using a rat fecal slurry.

Materials:

- "2-Methyl-5-(p-tolyldiazenyl)aniline" or a derivative
- Fresh rat fecal matter
- Phosphate buffered saline (PBS), pH 7.4
- Incubator shaker



- Centrifuge
- High-performance liquid chromatography (HPLC) system

Procedure:

- Preparation of Fecal Slurry:
 - Collect fresh fecal pellets from healthy rats.
 - Prepare a 2% (w/v) fecal slurry in pre-reduced PBS (pH 7.4) under anaerobic conditions (e.g., in an anaerobic chamber).
- Incubation:
 - Add the test compound (e.g., "2-Methyl-5-(p-tolyldiazenyl)aniline" derivative) to the fecal slurry at a final concentration of 100 μM.
 - Incubate the mixture at 37°C with gentle shaking under anaerobic conditions.
 - As a control, incubate the compound in sterile PBS without the fecal slurry.
- Sample Collection and Analysis:
 - At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the incubation mixture.
 - Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the fecal matter.
 - Analyze the supernatant by HPLC to quantify the disappearance of the parent compound and the appearance of its metabolic products (the cleaved anilines).

Data Presentation: Hypothetical In Vitro Cleavage Data

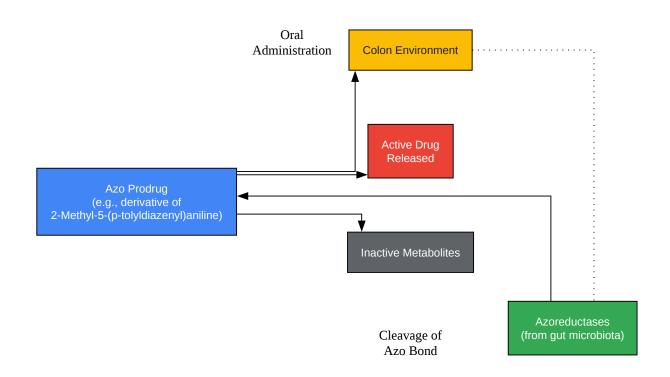


Time (hours)	Concentration of Parent Compound in Fecal Slurry (µM)	Concentration of Parent Compound in Control (µM)
0	100	100
2	85	99
4	62	98
8	25	97
12	5	96
24	<1	95

Logical Relationship in Prodrug Activation

The following diagram illustrates the logical relationship of an azo compound as a prodrug for colon-specific delivery.





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Caption: Azo prodrug activation pathway in the colon.

Potential Application 2: Anticancer Agent

Azo compounds and their derivatives have demonstrated significant potential as anticancer agents.[1][2] The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit key enzymes in cellular signaling pathways, or induce apoptosis. The specific substitution pattern on the aromatic rings of "2-Methyl-5-(p-tolyldiazenyl)aniline" offers a template for the design of novel anticancer drugs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)
- "2-Methyl-5-(p-tolyldiazenyl)aniline"
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of "2-Methyl-5-(p-tolyldiazenyl)aniline" in DMSO.
 - \circ Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).



 \circ Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

Incubation:

- Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

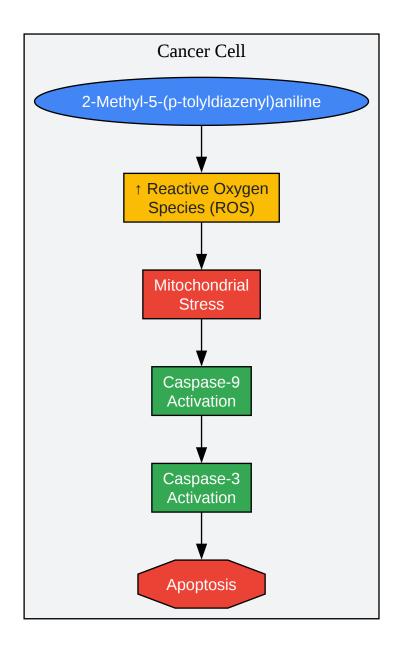
Data Presentation: Hypothetical Cytotoxicity Data

Compound	HCT-116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
2-Methyl-5-(p- tolyldiazenyl)aniline	15.8	22.5
Doxorubicin (Control)	0.5	0.8

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway through which "2-Methyl-5-(p-tolyldiazenyl)aniline" might exert its anticancer effects, leading to apoptosis.





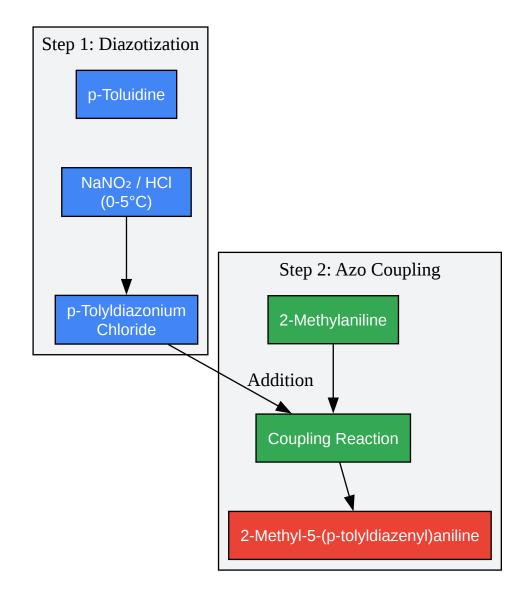
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Caption: Proposed apoptotic pathway induced by the compound.

Experimental Workflow for Synthesis

A general protocol for the synthesis of azo compounds like "2-Methyl-5-(p-tolyldiazenyl)aniline" involves a diazotization-coupling reaction.





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Caption: General synthetic workflow for the target compound.

Conclusion

"2-Methyl-5-(p-tolyldiazenyl)aniline" presents a promising scaffold for biomedical research, with potential applications in colon-specific drug delivery and cancer therapy. The provided protocols offer a framework for the systematic evaluation of this compound and its derivatives. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate its therapeutic potential. The structural versatility of the azo scaffold suggests



that medicinal chemistry efforts to create analogs of "2-Methyl-5-(p-tolyldiazenyl)aniline" could lead to the development of novel and effective therapeutic agents.

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